molecular formula C11H16O5 B3365973 4-(Acryloyloxy)butyl 2-oxobutanoate CAS No. 13025-07-5

4-(Acryloyloxy)butyl 2-oxobutanoate

Cat. No.: B3365973
CAS No.: 13025-07-5
M. Wt: 228.24 g/mol
InChI Key: OQINFDKYEZTQMU-UHFFFAOYSA-N
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Description

4-(Acryloyloxy)butyl 2-oxobutanoate is an organic compound with the molecular formula C11H16O5 It is a derivative of acrylic acid and is characterized by the presence of both an acrylate group and a 2-oxobutanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acryloyloxy)butyl 2-oxobutanoate typically involves the esterification of 4-hydroxybutyl acrylate with 2-oxobutanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

4-(Acryloyloxy)butyl 2-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Acryloyloxy)butyl 2-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Acryloyloxy)butyl 2-oxobutanoate primarily involves its ability to undergo polymerization and other chemical reactions. The acrylate group is highly reactive and can form cross-linked networks, which are useful in creating materials with specific mechanical and chemical properties. The 2-oxobutanoate group can participate in various biochemical pathways, potentially influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acryloyloxy)butyl 2-oxobutanoate is unique due to the presence of both an acrylate group and a 2-oxobutanoate group, allowing it to participate in a wider range of chemical reactions and applications compared to similar compounds .

Properties

IUPAC Name

4-prop-2-enoyloxybutyl 2-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-3-9(12)11(14)16-8-6-5-7-15-10(13)4-2/h4H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQINFDKYEZTQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)OCCCCOC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926646
Record name 4-[(Prop-2-enoyl)oxy]butyl 2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13025-07-5
Record name 4-((1-Oxoallyl)oxy)butyl acetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Prop-2-enoyl)oxy]butyl 2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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